4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine
Overview
Description
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Bromination: The starting material, 2-(4-tert-butylphenyl)-1,3-benzoxazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
Amination: The dibrominated intermediate is then subjected to amination using ammonia or an amine source under basic conditions. This step is usually performed in a polar solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or quinones.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated or hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of benzoxazole oxides or quinones.
Reduction: Formation of debrominated or hydrogenated benzoxazole derivatives.
Scientific Research Applications
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It serves as a precursor for the synthesis of pesticides and herbicides.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and tert-butylphenyl group enhance its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine
- 4,6-Difluoro-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine
- 4,6-Diiodo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine
Uniqueness
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
4,6-dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O/c1-17(2,3)10-6-4-9(5-7-10)16-21-15-12(22-16)8-11(18)14(20)13(15)19/h4-8H,20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJRVIMDOSRHGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365375 | |
Record name | 4,6-dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637303-01-6 | |
Record name | 4,6-dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.